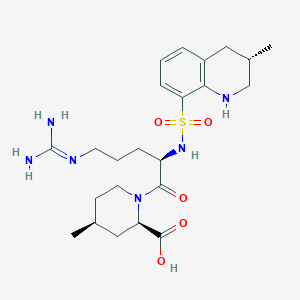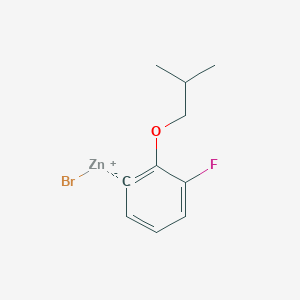
(3-Fluoro-2-i-butyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and iso-butyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(3−fluoro−2−iso−butyloxyphenyl)MgBr+ZnCl2→(3−fluoro−2−iso−butyloxyphenyl)ZnBr+MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: Such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: Where the zinc bromide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium catalysts: Commonly used in cross-coupling reactions.
Organic halides: Such as aryl or alkyl halides, which act as electrophilic partners in the reactions.
Inert atmosphere: To prevent oxidation and degradation of the organozinc compound.
Major Products: The major products formed from these reactions are typically biaryl or alkyl-aryl compounds, depending on the nature of the electrophilic partner used in the reaction.
Aplicaciones Científicas De Investigación
(3-fluoro-2-iso-butyloxyphenyl)zinc bromide has several applications in scientific research, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical biology: Applied in the modification of biomolecules for studying biological processes.
Mecanismo De Acción
The mechanism of action of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic halide, which facilitate the formation of the carbon-carbon bond.
Comparación Con Compuestos Similares
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
Comparison:
- Reactivity: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the fluoro and iso-butyloxy groups, which can influence the electronic properties of the phenyl ring.
- Selectivity: The compound offers high selectivity in cross-coupling reactions, making it valuable for synthesizing specific organic molecules.
- Applications: While similar compounds may be used in similar types of reactions, (3-fluoro-2-iso-butyloxyphenyl)zinc bromide is particularly noted for its use in the synthesis of complex organic molecules and pharmaceuticals.
This detailed article provides a comprehensive overview of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 050 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-3-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KGUXZRZEEVZVGC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=[C-]C=CC=C1F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


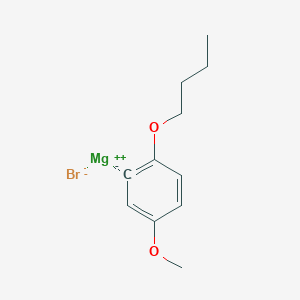
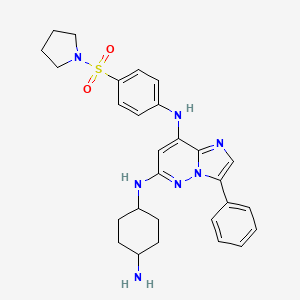

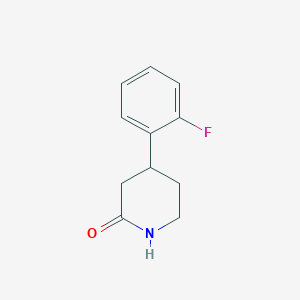
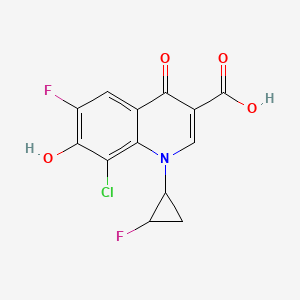

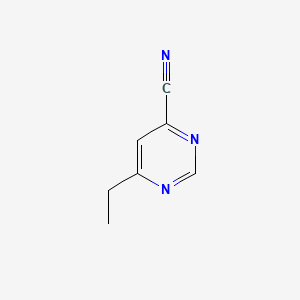
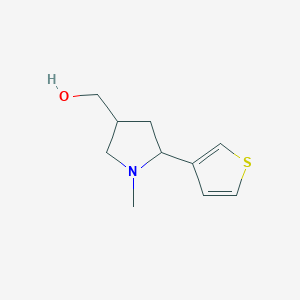
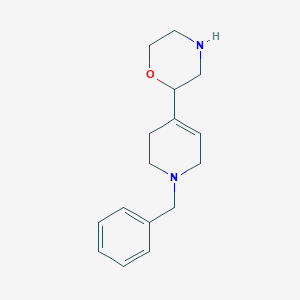
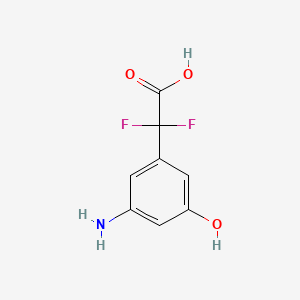
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
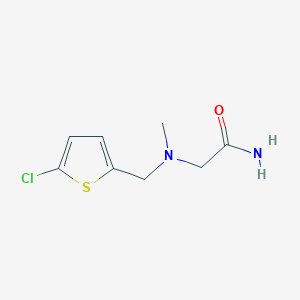
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
